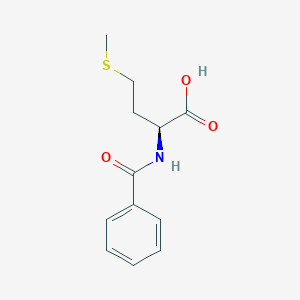
Bz-D-Arg-pNA HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bz-D-Arg-pNA HCl is a chemical compound used in scientific research.
科学的研究の応用
. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological processes. In industry, it can be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
Target of Action
The primary target of Bz-D-Arg-pNA HCl is trypsin , a serine protease found in the digestive system . It also interacts with other enzymes such as papain, acrosin, and plasmin .
Mode of Action
This compound acts as a competitive inhibitor of trypsin . This means it competes with the natural substrates of trypsin for the active site of the enzyme, thereby reducing the rate of reaction . It is also cleaved by the bacterial enzyme benzoyl-D-arginine arylamidase .
Biochemical Pathways
The inhibition of trypsin by this compound affects the proteolytic pathways in the body, particularly those involved in digestion . By inhibiting trypsin, it can potentially affect the breakdown of proteins into amino acids. The exact biochemical pathways and their downstream effects are complex and may vary depending on the specific context and conditions .
Result of Action
The primary result of this compound’s action is the inhibition of trypsin activity , which can affect various biological processes, particularly those involving protein digestion . The specific molecular and cellular effects would depend on the context and the specific biological system in which the compound is acting .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness might be affected by factors such as pH and temperature, which can influence enzyme activity and stability . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of amides, such as Bz-D-Arg-pNA HCl, is extremely important given the ubiquitous presence of this motif in biological systems and the pharmaceutical industry . Greener routes to this motif have long been a vital research goal . The preparation of this compound typically involves the reaction of appropriate amines and carboxylic acids under specific conditions to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of electrosynthesis has been highlighted as a promising method for the preparation of amides, offering more sustainable and efficient routes .
化学反応の分析
Types of Reactions
Bz-D-Arg-pNA HCl can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The amide bond can be hydrolyzed under acidic or basic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while hydrolysis of the amide bond would yield the corresponding carboxylic acid and amine.
類似化合物との比較
Similar Compounds
- N-[(2S)-5-(Diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride
- N-[(2R)-5-[(Diaminomethylidene)amino]-1-oxo-1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)pentan-2-yl]-2,2-diphenylacetamide
Uniqueness
Bz-D-Arg-pNA HCl is unique due to its specific structure, which includes a nitroanilino group and a diaminomethylideneamino group. These functional groups contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
特性
IUPAC Name |
N-[(2R)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4.ClH/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29;/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22);1H/t16-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOKFPFLXFNAON-PKLMIRHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














